molecular formula C19H16N4O3 B2516737 N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide CAS No. 1286697-56-0

N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide

Cat. No.: B2516737
CAS No.: 1286697-56-0
M. Wt: 348.362
InChI Key: KRMRHHNGCSRDBJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics

The compound contains:

  • A cyanophenyl group, which may enhance its interaction with biological targets.
  • A furan ring , known for its role in various biological activities.
  • A pyridazine moiety , which is often associated with antimicrobial and anticancer properties.

Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in drug development.

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the furan and pyridazine rings suggests potential effectiveness against various bacterial and fungal strains. Preliminary studies indicate that derivatives may inhibit the growth of pathogens, which positions this compound as a candidate for further exploration in antimicrobial therapies.

Anticancer Potential

Studies have shown that pyridazine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds structurally related to N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide have been found to exhibit IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines. This suggests that the compound may induce apoptosis through mechanisms involving enzyme inhibition or receptor modulation.

Structure-Activity Relationship (SAR)

A detailed Structure-Activity Relationship (SAR) analysis is essential for understanding how modifications to the compound's structure can influence its biological activity:

Structural FeatureInfluence on Activity
Cyanophenyl GroupEnhances binding affinity to targets
Furan RingContributes to antimicrobial efficacy
Pyridazine MoietyEssential for anticancer activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into this compound's potential.
  • Anticancer Mechanism : Research involving pyridazine derivatives indicated that these compounds could inhibit farnesyltransferase activity, leading to reduced proliferation of cancer cells. The proposed mechanism involves binding to active sites on enzymes critical for tumor growth.

Chemical Reactions Analysis

Pyridazinone Ring Reactivity

The 6-oxopyridazin-1(6H)-yl group is a heterocyclic system prone to electrophilic substitution and ring-opening reactions under specific conditions:

Reaction TypeConditionsExpected ProductSupporting Evidence
Nucleophilic Aromatic Substitution Strong bases (e.g., NaH) in DMFSubstitution at electron-deficient C3/C4 positionsAnalogous pyridazinone reactivity
Ring-Opening Hydrolysis Acidic or basic aqueous mediaCleavage to form dicarbonyl intermediatesGeneral heterocycle behavior

Furan Moiety Reactivity

The furan-2-yl group participates in electrophilic aromatic substitution (EAS) and hydroarylation:

Reaction TypeConditionsExpected ProductSupporting Evidence
Friedel-Crafts Alkylation Brønsted superacids (e.g., TfOH)Hydroarylation products at C5 position Hydroarylation of 3-(furan-2-yl)propenoic acids
Oxidation Ozone or peroxidesFormation of diketone or epoxide derivativesFuran oxidation pathways

Amide Bond Reactivity

The tertiary amide group demonstrates stability under mild conditions but undergoes hydrolysis or reduction under harsh treatments:

Reaction TypeConditionsExpected ProductSupporting Evidence
Acidic Hydrolysis HCl (6M), refluxCarboxylic acid and amine derivativesAmide hydrolysis mechanisms
Reduction LiAlH4 in THFConversion to amine and alcohol groupsGeneral amide reduction

Cyanophenyl Group Reactivity

The nitrile group (-C≡N) offers sites for nucleophilic addition or hydrolysis:

Reaction TypeConditionsExpected ProductSupporting Evidence
Acidic Hydrolysis H2SO4, H2O, heatCarboxylic acid formationNitrile-to-acid conversion
Grignard Addition RMgX in dry etherKetimine intermediatesNitrile reactivity

Synthetic and Mechanistic Considerations

  • Superacid-Mediated Reactions : Triflic acid (TfOH) promotes electrophilic activation of the furan ring, enabling hydroarylation with arenes (e.g., benzene) .

  • Protection Strategies : The pyridazinone’s carbonyl group may require protection (e.g., silylation) during furan functionalization to prevent side reactions.

  • Catalytic Effects : AlX3 (X = Cl, Br) enhances electrophilicity in Lewis acid-catalyzed reactions, as demonstrated in furan-propenoic acid derivatives .

Biological Activity Implications

While not directly studied for this compound, structurally related furan-pyridazinone hybrids exhibit antimicrobial activity against Candida albicans and Staphylococcus aureus at 64 µg/mL . The cyanophenyl group may enhance bioavailability via π-π stacking interactions with biological targets.

Analytical Characterization

Key techniques for reaction monitoring include:

  • NMR Spectroscopy : To track furan ring substitution patterns or amide hydrolysis .

  • Mass Spectrometry : For molecular weight confirmation of reaction products .

Properties

IUPAC Name

N-(2-cyanophenyl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-13(19(25)21-15-6-3-2-5-14(15)11-20)12-23-18(24)9-8-16(22-23)17-7-4-10-26-17/h2-10,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMRHHNGCSRDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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